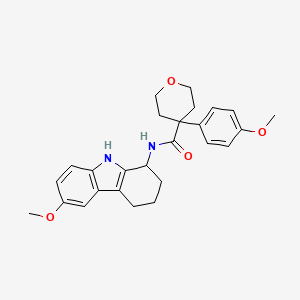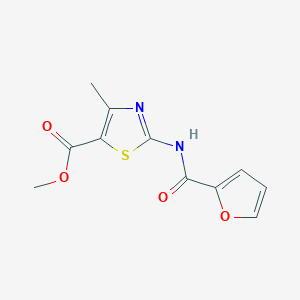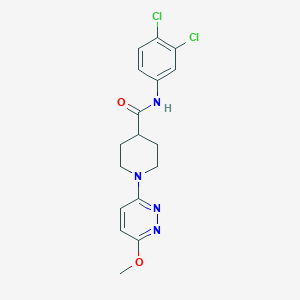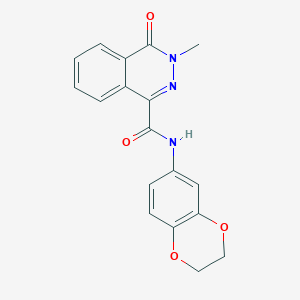![molecular formula C13H9Cl2N5O2S B15103334 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a benzenesulfonamide group, and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the benzenesulfonamide moiety. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(1H-tetrazol-1-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation and Reduction: These reactions may require specific catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation.
Coupling Reactions: Often involve palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with an amine would yield a corresponding amine derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The tetrazole ring’s electron-rich nature makes it useful in the design of energetic materials and coordination polymers.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamides and tetrazoles.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets .
Comparación Con Compuestos Similares
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in terms of biological activity.
N-(2-tetrazolyl)benzenesulfonamide: Similar structure but without the chlorine atoms, which may affect its reactivity and binding properties.
Tetrazole derivatives: Compounds like losartan and candesartan, which are used as angiotensin II receptor blockers.
Uniqueness
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of both the tetrazole ring and the dichlorobenzenesulfonamide moiety. This combination provides a balance of electron-donating and electron-withdrawing properties, enhancing its potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H9Cl2N5O2S |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-9-5-6-10(15)13(7-9)23(21,22)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8,17H |
Clave InChI |
IQEGXKWBFRJFSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B15103255.png)


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15103284.png)

![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103300.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B15103310.png)
![1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103311.png)

![N'-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15103335.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
